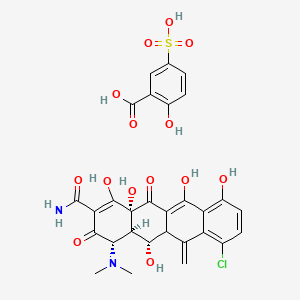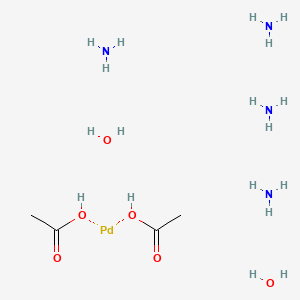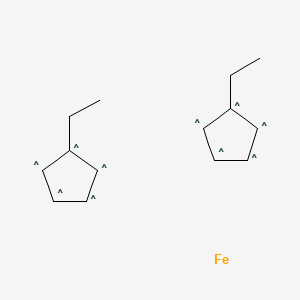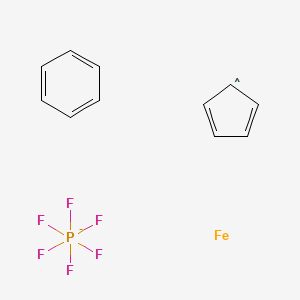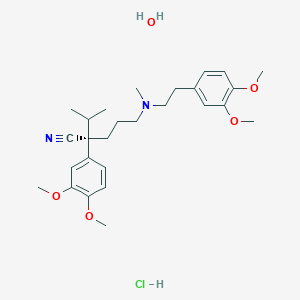
S(-)-Verapamil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S(-)-Verapamil: is a chiral calcium channel blocker that is widely used in the treatment of cardiovascular diseases. It is the S-enantiomer of Verapamil, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer. This compound is particularly effective in treating conditions such as hypertension, angina pectoris, and certain types of arrhythmias.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S(-)-Verapamil typically involves the resolution of racemic Verapamil or the asymmetric synthesis using chiral catalysts. One common method is the resolution of racemic Verapamil using chiral acids or bases to separate the S-enantiomer from the R-enantiomer. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts to selectively produce the S-enantiomer.
Industrial Production Methods: Industrial production of this compound often employs large-scale resolution techniques or asymmetric synthesis methods. The resolution process may involve crystallization or chromatography techniques to achieve high purity of the S-enantiomer. Asymmetric synthesis on an industrial scale may utilize chiral ligands or catalysts to ensure the selective production of this compound.
Chemical Reactions Analysis
Types of Reactions: S(-)-Verapamil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications or for studying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Scientific Research Applications
S(-)-Verapamil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a chiral building block for the synthesis of other chiral compounds. Its unique three-dimensional structure makes it valuable for studying stereochemistry and chiral interactions.
Biology: In biological research, this compound is used to study calcium channel function and regulation. It serves as a tool to investigate the role of calcium channels in various physiological processes and diseases.
Medicine: Medically, this compound is used to treat cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. Its ability to block calcium channels makes it effective in reducing blood pressure and controlling heart rate.
Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for cardiovascular diseases. Its chiral purity is crucial for ensuring the efficacy and safety of these medications.
Mechanism of Action
S(-)-Verapamil exerts its effects by blocking L-type calcium channels in the heart and blood vessels. This action inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to relaxation of the blood vessels and a decrease in heart rate. The molecular targets of this compound include the alpha-1 subunit of the L-type calcium channel. By binding to this subunit, this compound prevents calcium ions from entering the cells, thereby reducing the contractility of the heart and dilating the blood vessels.
Comparison with Similar Compounds
S(-)-Verapamil is unique among calcium channel blockers due to its specific chiral configuration. Similar compounds include R(-)-Verapamil, Diltiazem, and Nifedipine.
Comparison:
R(-)-Verapamil: The R-enantiomer of Verapamil has different pharmacological properties and is less effective in blocking calcium channels compared to the S-enantiomer.
Diltiazem: Another calcium channel blocker, Diltiazem, has a different chemical structure and mechanism of action but also targets L-type calcium channels.
Nifedipine: Nifedipine is a dihydropyridine calcium channel blocker that primarily affects vascular smooth muscle and is used to treat hypertension and angina.
This compound’s unique chiral configuration and specific binding to the L-type calcium channel make it particularly effective in treating cardiovascular conditions.
Properties
Molecular Formula |
C27H41ClN2O5 |
|---|---|
Molecular Weight |
509.1 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrate;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH.H2O/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H;1H2/t27-;;/m0../s1 |
InChI Key |
ICKXRKHJKXMFLR-LPCSYZHESA-N |
Isomeric SMILES |
CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)




